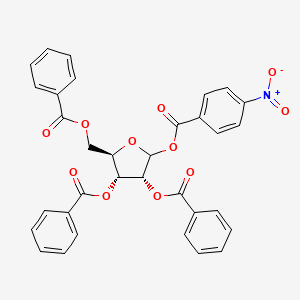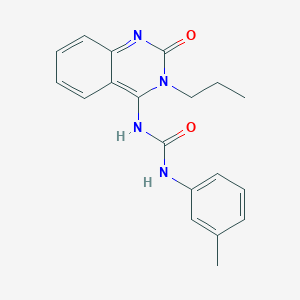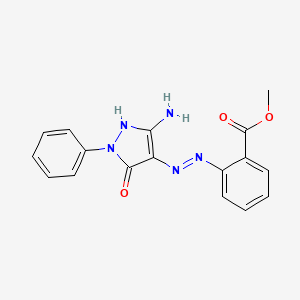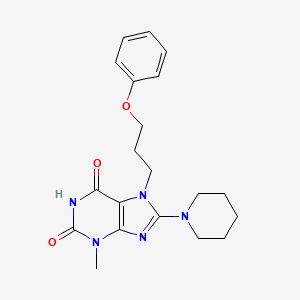
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is a derivative of D-ribofuranose, a sugar molecule. This compound is characterized by the presence of benzoyl and nitrobenzoyl groups attached to the ribofuranose ring. These modifications can significantly alter the chemical properties and reactivity of the sugar molecule, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose followed by selective benzoylation and nitrobenzoylation. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribofuranose are protected using a suitable protecting group, such as acetyl or benzyl groups.
Selective Benzoylation: The protected D-ribofuranose is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine. This step introduces benzoyl groups at the 2, 3, and 5 positions.
Selective Nitrobenzoylation: The remaining hydroxyl group at the 1 position is then selectively nitrobenzoylated using p-nitrobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl and nitrobenzoyl groups, yielding D-ribofuranose.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-ribofuranose
Reduction: 2,3,5-Tri-O-benzoyl-1-O-(P-aminobenzoyl)-D-ribofuranose
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Studied for its potential interactions with biological molecules and its role in modifying the properties of sugars.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose depends on its specific application. In general, the compound can interact with biological molecules through its benzoyl and nitrobenzoyl groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. These interactions can alter the properties and functions of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3,5-Tri-O-benzoyl-D-ribofuranose: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
1-O-(P-nitrobenzoyl)-D-ribofuranose: Lacks the benzoyl groups at the 2, 3, and 5 positions, resulting in different chemical properties.
Uniqueness
2,3,5-Tri-O-benzoyl-1-O-(P-nitrobenzoyl)-D-ribofuranose is unique due to the presence of both benzoyl and nitrobenzoyl groups, which confer distinct chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
[(3R,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2/t26-,27-,28-,33?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKGYOPMYGQGF-ZZXCWJHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2786260.png)



![1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2786267.png)
![1-(2,3-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2786269.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)



![6-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2786276.png)
